![molecular formula C13H19ClO B13181806 {[2-(Chloromethyl)-2-methylbutoxy]methyl}benzene](/img/structure/B13181806.png)
{[2-(Chloromethyl)-2-methylbutoxy]methyl}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[2-(Chloromethyl)-2-methylbutoxy]methyl}benzene is an organic compound with the molecular formula C12H17ClO. This compound is characterized by the presence of a benzene ring substituted with a chloromethyl group and a 2-methylbutoxy group. It is used in various chemical reactions and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(Chloromethyl)-2-methylbutoxy]methyl}benzene typically involves the reaction of benzyl alcohol with 2-chloromethyl-2-methylbutanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: {[2-(Chloromethyl)-2-methylbutoxy]methyl}benzene can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).
Major Products
Oxidation: Formation of benzaldehyde or benzoic acid.
Reduction: Formation of benzyl alcohol or toluene.
Substitution: Formation of benzyl derivatives such as benzylamine or benzyl cyanide.
Aplicaciones Científicas De Investigación
{[2-(Chloromethyl)-2-methylbutoxy]methyl}benzene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of {[2-(Chloromethyl)-2-methylbutoxy]methyl}benzene involves its interaction with specific molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to changes in biochemical pathways and cellular functions. The exact mechanism depends on the specific application and the molecular target involved.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl chloride: Similar in structure but lacks the 2-methylbutoxy group.
Benzyl alcohol: Contains a hydroxyl group instead of the chloromethyl group.
Toluene: Lacks both the chloromethyl and 2-methylbutoxy groups.
Uniqueness
{[2-(Chloromethyl)-2-methylbutoxy]methyl}benzene is unique due to the presence of both the chloromethyl and 2-methylbutoxy groups, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a useful compound in various scientific applications.
Propiedades
Fórmula molecular |
C13H19ClO |
|---|---|
Peso molecular |
226.74 g/mol |
Nombre IUPAC |
[2-(chloromethyl)-2-methylbutoxy]methylbenzene |
InChI |
InChI=1S/C13H19ClO/c1-3-13(2,10-14)11-15-9-12-7-5-4-6-8-12/h4-8H,3,9-11H2,1-2H3 |
Clave InChI |
HOTSSTMSRFRCCV-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(COCC1=CC=CC=C1)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


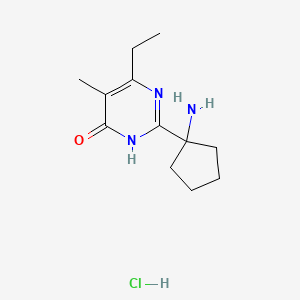
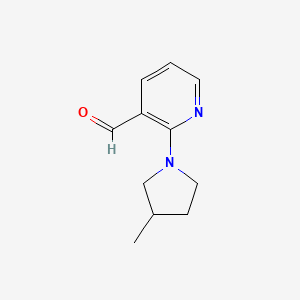
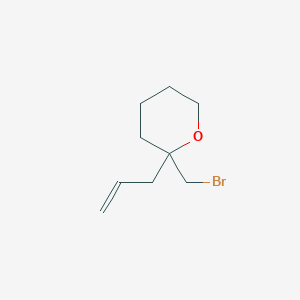
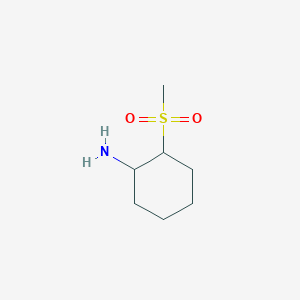
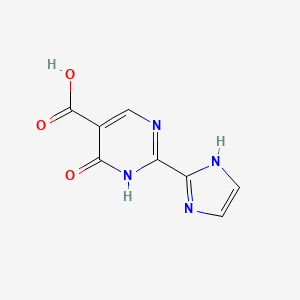
![3-[(Dimethylamino)sulfonyl]-4-methylbenzenesulfonyl chloride](/img/structure/B13181762.png)
![2-Ethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13181764.png)
![4-Fluorobenzo[d]isoxazole-3-carboxylic acid](/img/structure/B13181766.png)
![({2-[1-(Bromomethyl)cyclopentyl]ethoxy}methyl)benzene](/img/structure/B13181770.png)
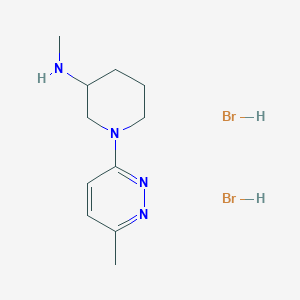
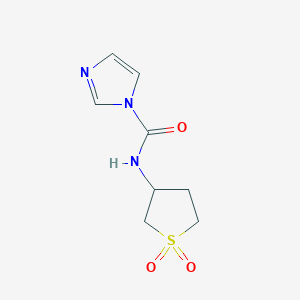
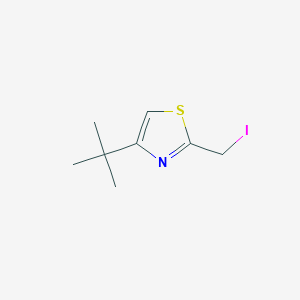
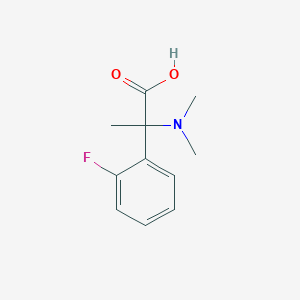
![1-[(1-Phenyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B13181797.png)
